molecular formula C12H14N2O6 B4037947 4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid

4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid

Cat. No.: B4037947
M. Wt: 282.25 g/mol
InChI Key: LVNUJOFBQCYFTI-UHFFFAOYSA-N
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Description

4-(4-Ethoxy-2-nitroanilino)-4-oxobutanoic acid (IUPAC name: 4-[(4-ethoxy-2-nitrophenyl)amino]-4-oxobutanoic acid) is a succinamic acid derivative with the molecular formula C₁₂H₁₄N₂O₆ and a molecular weight of 282.252 g/mol . Its structure features a butanoic acid backbone substituted with a 4-ethoxy-2-nitroanilino group at the 4-position. This compound is cataloged under ChemSpider ID 2207032 and MDL number MFCD02173965 .

Properties

IUPAC Name

4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6/c1-2-20-8-3-4-9(10(7-8)14(18)19)13-11(15)5-6-12(16)17/h3-4,7H,2,5-6H2,1H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNUJOFBQCYFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid typically involves multiple steps. One common method starts with the nitration of 4-ethoxyaniline to produce 4-ethoxy-2-nitroaniline. This intermediate is then reacted with succinic anhydride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reaction .

Chemical Reactions Analysis

4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The anilino group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function .

Comparison with Similar Compounds

The structural and functional diversity of succinamic acid derivatives allows for systematic comparisons. Below, key analogs are analyzed based on substituents, molecular properties, and synthesis routes.

Structural Analogues and Substituent Effects

Substituent Position and Electronic Effects

4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid (C₁₀H₁₀N₂O₅, MW: 238.20 g/mol) Differs by lacking the ethoxy group and having a nitro group only at the para position.

4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid (C₁₂H₁₅NO₄, MW: 237.25 g/mol) Contains a para-ethoxy group but lacks the ortho-nitro substituent. The absence of the nitro group reduces electron-withdrawing effects, leading to a lower acidity (pKa ~4.73) compared to the target compound .

4-[(3-Methoxyphenyl)amino]-4-oxobutanoic acid (C₁₁H₁₃NO₄, MW: 223.23 g/mol) Methoxy (-OCH₃) substituent at the meta position instead of para-ethoxy and nitro groups. Altered electronic effects due to the methoxy group’s weaker electron-donating capacity compared to ethoxy .

Functional Group Variations

The methyl group on the aniline ring enhances lipophilicity (logP ~2.81) compared to the nitro-containing target compound .

4-[4-(Azepan-1-yl)anilino]-4-oxobutanoic acid (C₁₆H₂₂N₂O₃, MW: 290.36 g/mol) Incorporates a bulky azepane (7-membered ring) substituent, significantly increasing steric hindrance and molecular weight. The tertiary amine in azepane may enhance solubility in acidic environments .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) logP pKa
Target Compound C₁₂H₁₄N₂O₆ 282.25 4-Ethoxy-2-nitroanilino N/A ~1.24† N/A
4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid C₁₀H₁₀N₂O₅ 238.20 4-Nitroanilino N/A ~0.05‡ N/A
4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid C₁₂H₁₅NO₄ 237.25 4-Ethoxyanilino 166.5 1.24 4.73
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid C₁₁H₁₁NO₃ 205.21 4-Methylanilino, α,β-unsaturated N/A 2.81 N/A

†Predicted density from ; ‡Estimated based on nitro group polarity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid
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4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid

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